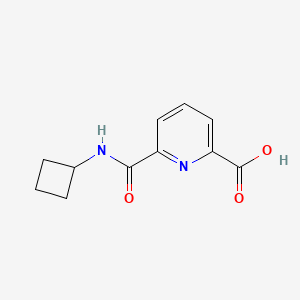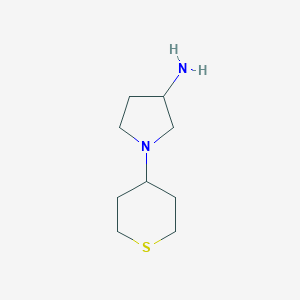
(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol
概要
説明
-(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol (CFE) is a quinoline derivative with a wide range of applications in scientific research. It is a versatile compound with a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-viral properties. CFE has been studied extensively for its potential use in laboratory experiments, as well as in clinical trials.
科学的研究の応用
Synthesis and Antimicrobial Activity
Synthesis of Antimicrobial Agents : A novel series of compounds was synthesized using 5-(2-chloroquinolin-3-yl)-3-substituted phenyl-4,5-dihydro-1H-pyrazole-1-carbothiamide, showing potent antimicrobial activity. This synthesis process highlights the utility of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol derivatives in creating new antimicrobial agents (Ansari & Khan, 2017).
Antibacterial Properties : Other studies have explored the synthesis of quinoline derivatives with a focus on their antibacterial properties. These include creating new heterocyclic products that have shown appreciable antibacterial activity compared to existing drugs like ciprofloxacin (Al-Hiari et al., 2011).
Fluorescence Studies and Sensor Development
Fluorescence Studies : N-aryl-2-aminoquinolines, synthesized from reactions involving 2-chloroquinoline, have been studied for their luminescence properties. These studies are significant for biological applications, especially considering the fluorescence behavior in different solvents (Hisham et al., 2019).
Selective Fluorescent Sensors : The synthesis of fluorescent sensors based on quinoline platforms, which show high selectivity and sensitivity, has been achieved. These sensors are valuable in distinguishing specific metal ions, illustrating the role of quinoline derivatives in developing sensitive detection tools for environmental and biological applications (Zhou et al., 2012).
Chiral Intermediate Synthesis for Pharmaceutical Applications
- Key Pharmaceutical Intermediates : The compound has been used in the synthesis of chiral intermediates, crucial for the development of beta3-adrenergic receptor agonists. This application underscores its importance in the pharmaceutical industry (Perrone et al., 2006).
特性
IUPAC Name |
(1R)-1-(2-chloro-8-fluoroquinolin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-6(15)8-5-7-3-2-4-9(13)10(7)14-11(8)12/h2-6,15H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRURSIBROVKPT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C2C(=C1)C=CC=C2F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(N=C2C(=C1)C=CC=C2F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225372 | |
| Record name | (αR)-2-Chloro-8-fluoro-α-methyl-3-quinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol | |
CAS RN |
1065481-27-7 | |
| Record name | (αR)-2-Chloro-8-fluoro-α-methyl-3-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065481-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-2-Chloro-8-fluoro-α-methyl-3-quinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399462.png)
![[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine](/img/structure/B1399463.png)
![[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1399464.png)
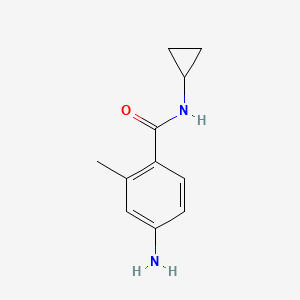


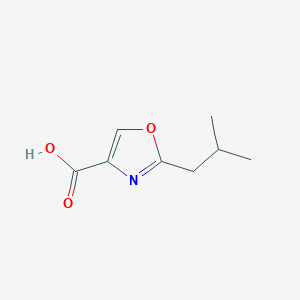
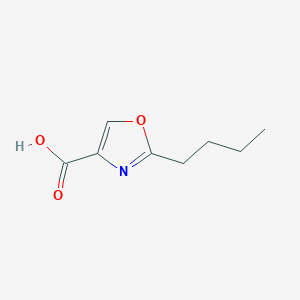
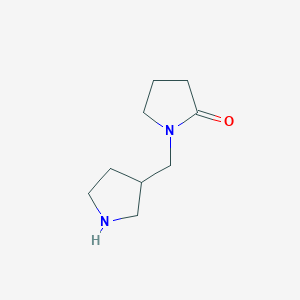
![{1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1399475.png)
